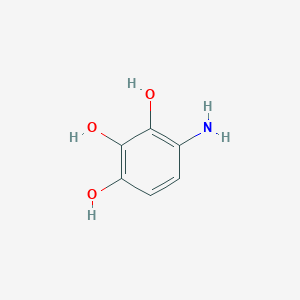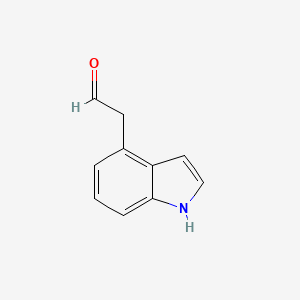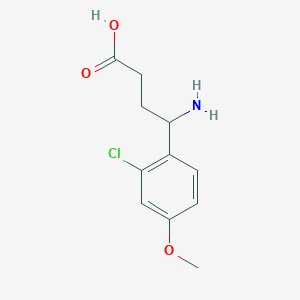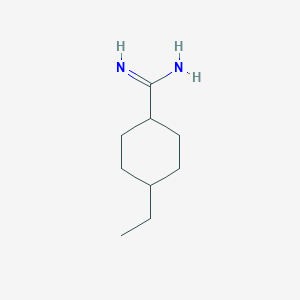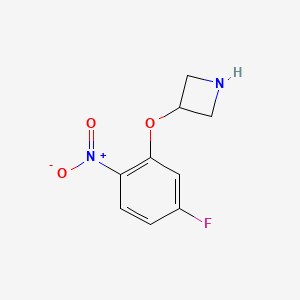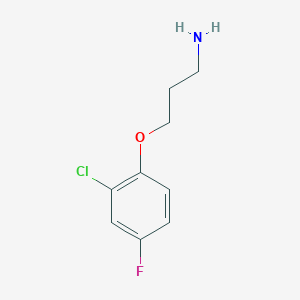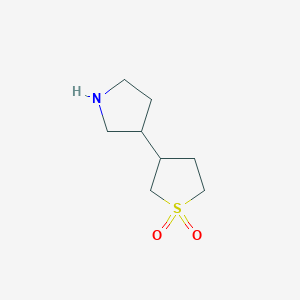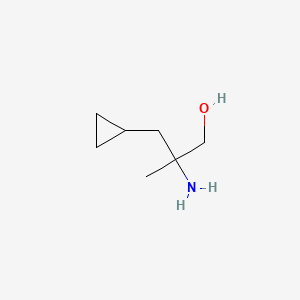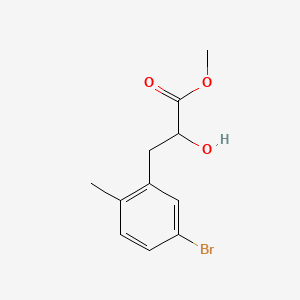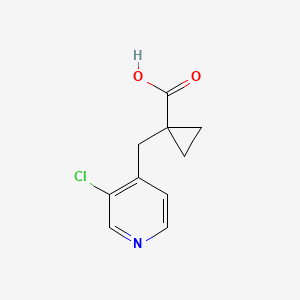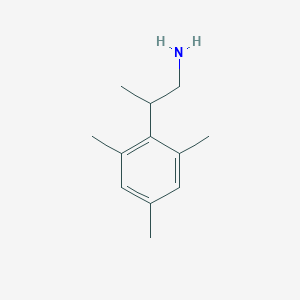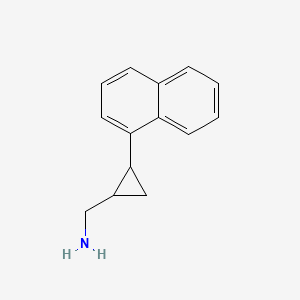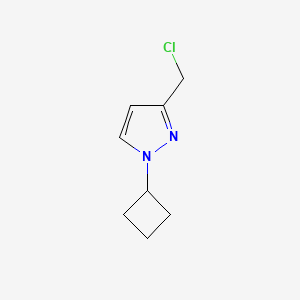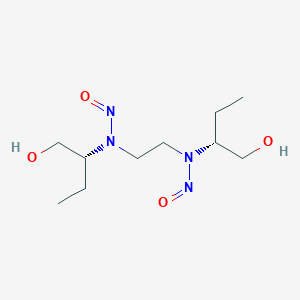
Dinitrosoethambutol, (R,R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinitrosoethambutol, (R,R)- is a chemical compound with the molecular formula C10H22N4O4 and a molecular weight of 262.3061 g/mol . This compound is characterized by its absolute stereochemistry, which means it has a specific three-dimensional arrangement of atoms . Dinitrosoethambutol, (R,R)- is known for its unique structure, which includes two nitroso groups attached to an ethambutol backbone .
Preparation Methods
The synthesis of Dinitrosoethambutol, (R,R)- involves several steps and specific reaction conditions. One common method includes the reaction of ethambutol with nitrosating agents under controlled conditions . The reaction typically requires a solvent such as acetone and a base like sodium bicarbonate to facilitate the formation of the nitroso groups . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Dinitrosoethambutol, (R,R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Dinitrosoethambutol, (R,R)- may result in the formation of oxides, while reduction may yield amines .
Scientific Research Applications
Dinitrosoethambutol, (R,R)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Dinitrosoethambutol, (R,R)- involves its interaction with specific molecular targets and pathways. The nitroso groups in the compound can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules . This interaction can result in the modulation of various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Dinitrosoethambutol, (R,R)- can be compared with other similar compounds, such as:
Dinitrosoethambutol, (S,S)-: This compound has a similar structure but different stereochemistry.
Dinitrosoethambutol, (R,S)-: This compound has a different arrangement of atoms compared to Dinitrosoethambutol, (R,R)-.
Dinitrosoethambutol, (S,R)-: This compound also has a different stereochemistry compared to Dinitrosoethambutol, (R,R)- .
The uniqueness of Dinitrosoethambutol, (R,R)- lies in its specific stereochemistry, which can result in different biological activities and chemical properties compared to its stereoisomers .
Properties
CAS No. |
52322-22-2 |
|---|---|
Molecular Formula |
C10H22N4O4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-[(2R)-1-hydroxybutan-2-yl]-N-[2-[[(2R)-1-hydroxybutan-2-yl]-nitrosoamino]ethyl]nitrous amide |
InChI |
InChI=1S/C10H22N4O4/c1-3-9(7-15)13(11-17)5-6-14(12-18)10(4-2)8-16/h9-10,15-16H,3-8H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
GEIAKCPGVIYGOY-NXEZZACHSA-N |
Isomeric SMILES |
CC[C@H](CO)N(CCN([C@H](CC)CO)N=O)N=O |
Canonical SMILES |
CCC(CO)N(CCN(C(CC)CO)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans](/img/structure/B13595361.png)
